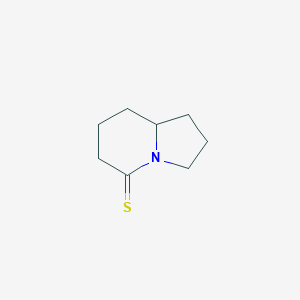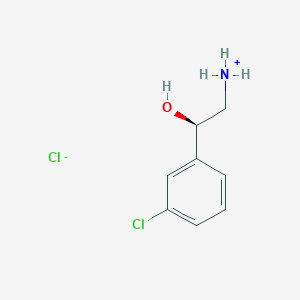![molecular formula C15H7FN2O3 B068505 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-75-9](/img/structure/B68505.png)
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione, also known as FHQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of quinazoline-based molecules and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is not fully understood, but it has been proposed to act through the inhibition of various cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to induce apoptosis in cancer cells, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been found to exhibit significant cytotoxic effects against various cancer cell lines, which makes it a promising candidate for cancer therapy. However, one of the limitations of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is its relatively low solubility in water, which may pose challenges for its use in in vivo experiments.
Orientations Futures
There are several potential future directions for research on 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic effects in animal models. In addition, the development of novel derivatives of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione may also be explored to enhance its potency and selectivity.
Méthodes De Synthèse
The synthesis of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione can be achieved through a multistep process that involves the reaction of 2-aminobenzamide with various reagents, including 2-bromo-4-fluoroaniline, sodium hydride, and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been extensively studied for its potential applications in cancer therapy, as it has been found to exhibit significant cytotoxic effects against various cancer cell lines. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
169038-75-9 |
|---|---|
Nom du produit |
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione |
Formule moléculaire |
C15H7FN2O3 |
Poids moléculaire |
282.23 g/mol |
Nom IUPAC |
8-fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7FN2O3/c16-7-4-5-10-9(6-7)13(20)14-17-12-8(15(21)18(10)14)2-1-3-11(12)19/h1-6,19H |
Clé InChI |
BLWNESMUMSQRHW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F |
Synonymes |
Indolo[2,1-b]quinazoline-6,12-dione, 8-fluoro-4-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



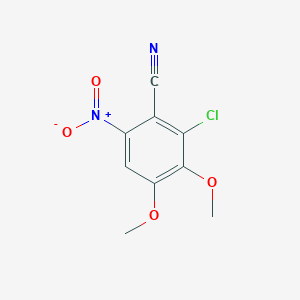
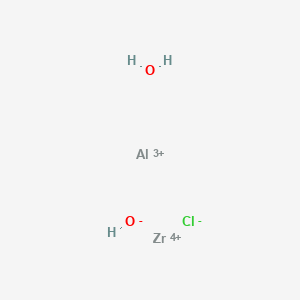
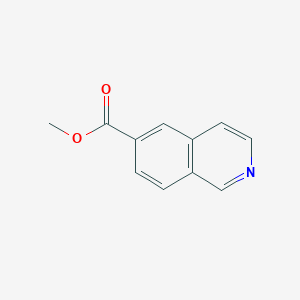


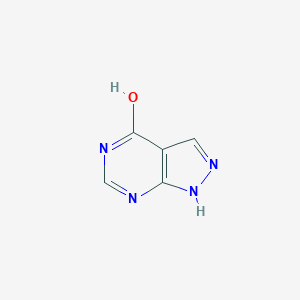
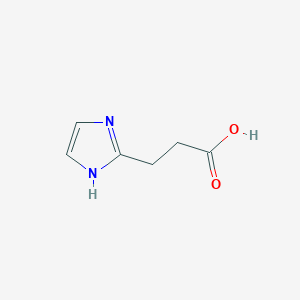
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)



